(3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline
Overview
Description
(3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline, also known as Boc-HPPQ, is an organic compound with a unique chemical structure. It is a cyclic, unsaturated hydrocarbon that contains a pyrrolo[3,2-c]quinoline core with a tert-butyloxycarbonyl (Boc) group attached to the nitrogen atom. Boc-HPPQ is used as a synthetic intermediate in the production of pharmaceuticals, pesticides, and other chemicals. The synthesis of Boc-HPPQ is a complex process, which involves a number of steps. In
Scientific Research Applications
1. Medicinal Chemistry
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches . This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .
2. Photovoltaic Applications
Among many chemical compounds synthesized for third-generation photovoltaic applications, quinoline derivatives have recently gained popularity . This work reviews the latest developments in the quinoline derivatives (metal complexes) for applications in the photovoltaic cells . Their properties for photovoltaic applications are detailed: absorption spectra, energy levels, and other achievements presented by the authors . We have also outlined various methods for testing the compounds for application . Finally, we present the implementation of quinoline derivatives in photovoltaic cells .
3. Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives have been demonstrated to be good materials for the emission layer of organic light-emitting diodes (OLEDs) . The architecture and design of these OLEDs are described in the literature, and their performance and characteristics have been studied .
4. Transistors
Quinoline derivatives are also used in transistors . The specific properties that make them suitable for this application are not detailed in the source, but it’s likely related to their electronic properties .
5. Biomedical Applications
Quinoline derivatives are being considered as materials for biomedical applications . While the specific applications are not detailed in the source, quinoline derivatives are known to have a wide range of biological activities, which could potentially be harnessed in biomedical applications .
6. Synthetic Organic Chemistry
Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
7. Dye-Sensitized Solar Cells
Quinoline derivatives have been used in dye-sensitized solar cells . The compounds’ properties for photovoltaic applications are detailed, including absorption spectra and energy levels . The performance for polymer solar cells and dye-synthesized solar cells was highlighted .
8. Green Reaction Protocols
Quinoline derivatives have been synthesized using green reaction protocols . These protocols are useful for the construction and functionalization of quinoline derivatives . The main part of this review focuses on and highlights these synthesis procedures .
9. Ultrasound Irradiation Reactions
Ultrasound irradiation reactions have been used for the synthesis of quinoline derivatives . These reactions are part of the various synthesis protocols reported in the literature for the construction of quinoline derivatives .
10. Transition Metal Catalyzed Reactions
Transition metal catalyzed reactions have been used for the synthesis of quinoline derivatives . These reactions are part of the various synthesis protocols reported in the literature for the construction of quinoline derivatives .
11. Ionic Liquid Mediated Reactions
Ionic liquid mediated reactions have been used for the synthesis of quinoline derivatives . These reactions are part of the various synthesis protocols reported in the literature for the construction of quinoline derivatives .
properties
IUPAC Name |
tert-butyl (3aR,9bR)-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-8-11-10-17-13-7-5-4-6-12(13)14(11)18/h4-7,11,14,17H,8-10H2,1-3H3/t11-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNVGWVSYJMHGH-BXUZGUMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C3=CC=CC=C3NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1C3=CC=CC=C3NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.